molecular formula C7H7BrN2O B2609325 2-Amino-6-bromobenzamide CAS No. 1108790-90-4

2-Amino-6-bromobenzamide

Cat. No.: B2609325
CAS No.: 1108790-90-4
M. Wt: 215.05
InChI Key: AFUSFTKHJJAFNH-UHFFFAOYSA-N
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Description

2-Amino-6-bromobenzamide is a chemical compound with the linear formula C7H7BrN2O . It has a molecular weight of 215.05 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods . For instance, pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms, have been synthesized through numerous methods .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrN2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11) . The InChI key is AFUSFTKHJJAFNH-UHFFFAOYSA-N .

Scientific Research Applications

Spectroscopic and Structural Analysis

  • Spectroscopic and X-ray Crystallographic Characterization : The structural characteristics of 2-amino-6-bromobenzamide derivatives were examined using spectroscopic and X-ray crystallographic techniques. These compounds exhibit strong intramolecular hydrogen bonds and can function as hydrogen bond donors and acceptors. This property is significant for understanding their interactions and potential applications in various fields, including materials science and pharmaceuticals (Mphahlele et al., 2017).

Chemical Synthesis and Applications

  • Copper-Catalyzed Tandem Reactions : A method involving copper-catalyzed tandem reactions of 2-bromobenzamides, like this compound, with aldehydes and aqueous ammonia was developed. This methodology provides a practical route to synthesize alkaloids such as tryptanthrin, demonstrating the compound's utility in organic synthesis (Guo et al., 2014).
  • Synthesis of Quinazolinone Derivatives : The bromination of 2-aminobenzamide, closely related to this compound, can lead to the synthesis of various quinazolinone derivatives. These compounds have potential applications in pharmaceuticals and materials science (Mphahlele et al., 2014).

Biological and Medicinal Implications

  • Inhibition of Photosynthetic Electron Transport : Derivatives of this compound, such as 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, have been shown to inhibit photosynthetic electron transport. This finding is crucial for understanding the potential environmental and biological impacts of these compounds (Král'ová et al., 2013).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition in Copper : The compound 2-amino-6-bromobenzothiazole, which is structurally related to this compound, has been researched as an inhibitor of copper corrosion in acidic solutions. This highlights the potential application of similar compounds in corrosion prevention (Chen et al., 2018).

Safety and Hazards

2-Amino-6-bromobenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Future Directions

While specific future directions for 2-Amino-6-bromobenzamide were not found, similar compounds such as pyrimidines have shown potential for further in-depth studies, including in vivo studies . They have shown potential anti-diabetic activity and high prospects for the development of new pyrimidines as anti-inflammatory agents .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Amino-6-bromobenzamide are not fully understood due to the lack of specific studies on this compound. It is known that benzamides can interact with various enzymes and proteins. For instance, some benzamides are known to inhibit histone deacetylases, a group of enzymes involved in gene expression . It is plausible that this compound could have similar interactions, but specific studies would be needed to confirm this.

Cellular Effects

The cellular effects of this compound are currently unknown. Other benzamides have been shown to influence cell function. For example, some benzamides can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Based on the properties of similar compounds, it could potentially interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

2-amino-6-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUSFTKHJJAFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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